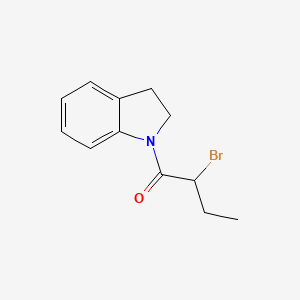

1-(2-Bromobutanoyl)indoline

Beschreibung

1-(2-Bromobutanoyl)indoline is a brominated indoline derivative characterized by a butanoyl side chain substituted with a bromine atom at the β-position. This compound belongs to a broader class of indoline-based molecules, which are widely studied for their diverse pharmacological and chemical properties. Indoline derivatives often serve as scaffolds in drug discovery due to their structural versatility and ability to interact with biological targets .

Eigenschaften

IUPAC Name |

2-bromo-1-(2,3-dihydroindol-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-2-10(13)12(15)14-8-7-9-5-3-4-6-11(9)14/h3-6,10H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHAKDWYZMWANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Bromobutanoyl)indoline can be synthesized through a multi-step process involving the following key steps:

Hydrogenation of Indole: Indole is subjected to low-temperature, low-pressure liquid-phase hydrogenation in the presence of a metal catalyst to obtain indoline.

Acetylation: Indoline is then reacted with an acetylation reagent to produce N-acetylindoline.

Bromination: N-acetylindoline undergoes a clean bromination reaction to yield N-acetyl-5-bromoindoline.

Deacetylation: N-acetyl-5-bromoindoline is deacetylated under acidic conditions to obtain 5-bromoindoline.

Final Step: 5-bromoindoline is subjected to oxidative dehydrogenation to prepare the final product, this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including hydrogenation, acetylation, bromination, and deacetylation, as described above.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromobutanoyl)indoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 2-bromobutanoyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the indoline ring system.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

Substitution Products: Various substituted indoline derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the indoline ring, such as indole-2-carboxylic acid.

Reduction Products: Reduced forms of the indoline ring, such as indoline-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromobutanoyl)indoline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2-Bromobutanoyl)indoline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 1-(2-bromobutanoyl)indoline, highlighting differences in substituents and molecular properties:

Key Observations:

- Steric and Electronic Effects: Bromine substitution at the β-position (as in this compound) introduces moderate steric hindrance compared to bulkier groups like benzylsulfonyl (BSI) . The electron-withdrawing nature of bromine may enhance reactivity in cross-coupling reactions.

- Biological Activity: Sulfonyl-substituted derivatives (e.g., BSI) exhibit significant biological activity, such as histone deacetylase inhibition and anti-metastatic effects, whereas brominated butanoyl derivatives are primarily explored as synthetic intermediates .

Reactivity Trends :

Insights :

- Sulfonyl and piperazinyl groups enhance target engagement (e.g., HDACs, α₁-adrenoceptors), whereas bromine may optimize pharmacokinetic properties .

Physicochemical Properties

| Property | This compound | 1-(Benzylsulfonyl)indoline | 5-O-Methylsulfonylindoline |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 3.2 | 2.5 |

| Solubility (aq., µg/mL) | ~50 (DMSO) | ~20 (DMSO) | ~100 (PBS) |

| Thermal Stability (°C) | Decomposes >200 | Stable up to 180 | Stable up to 150 |

Notes:

- Sulfonyl groups reduce aqueous solubility but improve thermal stability .

Biologische Aktivität

1-(2-Bromobutanoyl)indoline is a synthetic organic compound characterized by the molecular formula and a molecular weight of 268.16 g/mol. This compound belongs to the indoline class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemical research.

This compound exhibits its biological effects primarily through interactions with various biomolecules, including enzymes and receptors. The compound's mechanism of action can be summarized as follows:

- Enzyme Interactions : It significantly interacts with cytochrome P450 enzymes, which are crucial for the metabolism of numerous drugs and xenobiotics. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways.

- Receptor Modulation : The compound has been shown to bind to specific receptor proteins, modulating their activity and influencing downstream signaling pathways.

- Gene Expression Regulation : It can alter the expression of genes involved in critical cellular processes such as proliferation, apoptosis, and differentiation by interacting with transcription factors.

Cellular Effects

The impact of this compound on cellular functions includes:

- Cell Signaling Pathways : The compound modulates key signaling molecules like kinases and phosphatases, which are vital for cellular responses to external stimuli.

- Subcellular Localization : Its localization within cellular compartments (nucleus, cytoplasm, mitochondria) is crucial for its biological activity, affecting its interactions with other biomolecules.

The biochemical properties of this compound highlight its potential therapeutic applications:

- Protective Effects : Certain indoline derivatives have demonstrated protective effects against neuronal damage and inflammation, suggesting possible neuroprotective roles.

- Chemical Reactivity : The compound undergoes various chemical reactions, including substitution, oxidation, and reduction. For instance:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or alcohols.

- Oxidation Products : Oxidation can yield indole derivatives that may possess distinct biological activities.

Scientific Research

This compound serves multiple roles in scientific research:

- Chemistry : It is utilized as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology : The compound is studied for its interactions with biological targets, providing insights into the biological roles of indoline derivatives.

- Medicine : It is investigated for potential therapeutic properties, particularly in drug development aimed at treating neurological disorders or inflammatory conditions.

Case Studies

Recent studies have explored the biological activity of indoline derivatives:

- A study demonstrated that certain indoline compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests that this compound could be further investigated for similar effects.

- Another research highlighted the neuroprotective effects of indoline derivatives against oxidative stress-induced neuronal damage, indicating a promising avenue for therapeutic applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.